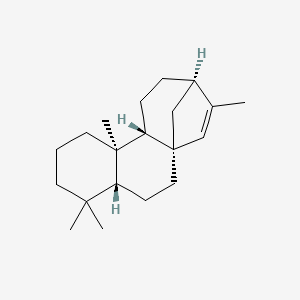

Ent-isokaurene

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C20H32 |

|---|---|

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

(1S,4R,9R,10S,13R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |

InChI |

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3/t15-,16-,17+,19-,20-/m1/s1 |

Clave InChI |

DQUHDYWUEKWRLN-HPUSYDDDSA-N |

SMILES |

CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |

SMILES isomérico |

CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCCC4(C)C)C |

SMILES canónico |

CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biosynthesis of Gibberellins

Ent-isokaurene is a crucial precursor in the gibberellin biosynthetic pathway. Gibberellins are plant hormones that regulate numerous developmental processes, including seed germination, stem elongation, and flowering. The conversion of this compound to gibberellins involves multiple enzymatic steps facilitated by specific enzymes such as ent-kaurene synthases and cytochrome P450 monooxygenases .

Key Findings:

- Gibberellin Deficiency : Mutants lacking ent-kaurene synthase exhibit dwarf phenotypes, which can be rescued with exogenous gibberellins .

- Gene Regulation : The expression of ent-kaurene synthase genes is influenced by environmental factors such as light, which can enhance gibberellin production .

Role in Phytoalexin Production

This compound also plays a vital role in the biosynthesis of phytoalexins—antimicrobial compounds produced by plants in response to stress or pathogen attack. In rice, for example, this compound is involved in the production of oryzalexins, which contribute to the plant's defense mechanisms against pathogens .

Applications in Phytoalexin Research:

- Pathogen Resistance : Studies have shown that manipulating the levels of this compound can enhance a plant's resistance to diseases by increasing phytoalexin levels .

- Biotechnological Applications : Genetic engineering approaches that enhance this compound biosynthesis may lead to crops with improved disease resistance and stress tolerance .

Tripterygium wilfordii

Research on Tripterygium wilfordii has highlighted the multifunctional role of ent-kaurene and its derivatives. The compound not only contributes to gibberellin biosynthesis but also plays a role in producing anti-HIV principles such as tripterifordin. The study identified key enzymes responsible for converting ent-kaurene into various bioactive compounds, emphasizing its potential for pharmaceutical applications .

Maize Genetic Studies

In maize, a tandem array of ent-kaurene synthases has been characterized, revealing their varied roles in gibberellin metabolism and phytoalexin production. This research underscores the genetic complexity and evolutionary significance of this compound synthases within different plant species .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Gibberellin Biosynthesis | Precursor for gibberellins affecting growth and development | Mutants lacking ent-kaurene synthase are dwarf |

| Phytoalexin Production | Involved in defense mechanisms against pathogens | Enhances resistance through increased phytoalexins |

| Pharmaceutical Research | Source for bioactive compounds like tripterifordin | Potential anti-HIV applications identified |

Q & A

Q. What are the key enzymatic pathways involved in ent-isokaurene biosynthesis, and how are they experimentally validated?

this compound serves as a precursor in diterpenoid biosynthesis, particularly in rice. Key enzymes include CYP71Z6 (this compound hydroxylase) and CYP71Z7 (ent-cassadiene hydroxylase), which catalyze hydroxylation at specific carbon positions. Experimental validation involves recombinant expression in E. coli systems coupled with GC-MS and NMR analysis to identify hydroxylated products (e.g., 2α-hydroxy-ent-isokaurene and 2α,3α-dihydroxy derivatives) . Metabolic engineering approaches, such as incorporating yeast mevalonate pathways, enable sufficient yields for structural characterization .

Q. Which analytical techniques are essential for identifying this compound derivatives, and how are they optimized?

Gas chromatography-mass spectrometry (GC-MS) is critical for detecting this compound and its hydroxylated derivatives, with optimization requiring stable isotope-labeled standards to confirm retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D-NMR (e.g., COSY, HSQC), resolves stereochemistry, as demonstrated in studies assigning α-configurations to hydroxyl groups . Scaling recombinant cultures (e.g., 3 L fermentations) ensures sufficient quantities for NMR analysis .

Q. How are cytochrome P450 enzymes like CYP71Z6 functionally characterized in this compound metabolism?

Functional characterization involves heterologous expression in E. coli with electron transport partners (e.g., AtCPR1), followed by in vitro assays using cell-free lysates. Activity is confirmed via product profiling (GC-MS) and comparison to authentic standards. For example, CYP71Z6’s C2-hydroxylation activity on this compound was validated by isolating 2α-hydroxy-ent-isokaurene and a novel diol derivative .

Advanced Research Questions

Q. How can contradictory data on CYP71Z6/CYP71Z7 substrate specificity be resolved in diterpenoid biosynthesis studies?

Discrepancies in enzyme specificity (e.g., CYP71Z6 acting on this compound vs. CYP71Z7 on ent-cassadiene) arise from structural similarities between substrates. Resolving these requires:

Q. What methodological challenges arise in scaling recombinant this compound production, and how are they addressed?

Challenges include low enzyme solubility and toxicity of diterpenoid intermediates. Solutions involve:

Q. How do researchers differentiate between autoxidation artifacts and enzymatically derived hydroxylated products in this compound studies?

Autoxidation is ruled out via:

Q. What strategies are employed to map this compound-related gene clusters in plant genomes?

Genome mining combines:

- Phylogenetic profiling : Identifying co-evolving genes (e.g., CYP71Z6 and glycosyltransferases in rice).

- CRISPR-Cas9 knockouts : Validating gene function by disrupting loci and profiling metabolite loss.

- RNA-seq : Correlating gene expression with diterpenoid accumulation under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.